2,3-Methylenedioxypyrovalerone
Overview
Description
2,3-Methylenedioxypyrovalerone is a synthetic stimulant of the cathinone class. It is structurally related to pyrovalerone and is known for its potent stimulant effects. This compound acts as a norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain, leading to enhanced alertness and energy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Methylenedioxypyrovalerone typically involves the reaction of 1,3-benzodioxole with pyrrolidine and a pentanone derivative. The reaction conditions often include the use of solvents such as chloroform or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
2,3-Methylenedioxypyrovalerone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions can occur at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
2,3-Methylenedioxypyrovalerone has been studied extensively in scientific research due to its potent stimulant effects. Some of its applications include:
Mechanism of Action
2,3-Methylenedioxypyrovalerone exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system. The compound has a high affinity for the dopamine transporter, which contributes to its potent stimulant effects .
Comparison with Similar Compounds
2,3-Methylenedioxypyrovalerone is similar to other synthetic cathinones such as:
3,4-Methylenedioxypyrovalerone: Another potent stimulant with similar effects but different substitution patterns on the aromatic ring.
Pyrovalerone: A compound used for the treatment of chronic fatigue and as an anorectic, but with a lower abuse potential compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile and high potency as a stimulant .
Properties
IUPAC Name |
1-(1,3-benzodioxol-4-yl)-2-pyrrolidin-1-ylpentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-6-13(17-9-3-4-10-17)15(18)12-7-5-8-14-16(12)20-11-19-14/h5,7-8,13H,2-4,6,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRDQHPPVAYKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=C2C(=CC=C1)OCO2)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101344539 | |
Record name | 2,3-Methylenedioxypyrovalerone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101344539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427205-89-7 | |
Record name | 2,3-Methylenedioxypyrovalerone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427205897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Methylenedioxypyrovalerone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101344539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-METHYLENEDIOXYPYROVALERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M875N8FNA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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